N-(2,5-dichlorophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide
Overview
Description
N-(2,5-dichlorophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide, commonly known as DMSO2-NCX 4016, is a synthetic compound that has been developed for its potential therapeutic applications. It is a member of the sulfonylurea family of compounds, which are known for their ability to modulate various biological processes.
Mechanism of Action
The exact mechanism of action of DMSO2-NCX 4016 is not fully understood, but it is thought to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, DMSO2-NCX 4016 has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
DMSO2-NCX 4016 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, DMSO2-NCX 4016 has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress. In animal studies, DMSO2-NCX 4016 has been shown to reduce platelet aggregation, which could have implications for the prevention of thrombotic events.
Advantages and Limitations for Lab Experiments
One advantage of using DMSO2-NCX 4016 in lab experiments is its high potency and specificity. It has been shown to have a low IC50 value for COX-2 inhibition, indicating that it is a highly effective inhibitor of this enzyme. Additionally, DMSO2-NCX 4016 has been shown to be relatively stable in vitro, which makes it suitable for long-term experiments. One limitation of using DMSO2-NCX 4016 in lab experiments is its relatively high cost, which may limit its use in large-scale studies.
Future Directions
There are numerous future directions for the study of DMSO2-NCX 4016. One potential avenue of research is the development of new formulations of the compound that could improve its bioavailability and pharmacokinetic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of DMSO2-NCX 4016, particularly with regard to its effects on the Nrf2 pathway. Finally, there is a need for additional preclinical studies to evaluate the safety and efficacy of DMSO2-NCX 4016 in animal models of various diseases.
Scientific Research Applications
DMSO2-NCX 4016 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antiplatelet effects, making it a promising candidate for the treatment of various cardiovascular diseases. Additionally, DMSO2-NCX 4016 has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O4S/c1-25(30(27,28)18-10-8-17(29-2)9-11-18)16-6-3-14(4-7-16)21(26)24-20-13-15(22)5-12-19(20)23/h3-13H,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGODPGNJCDPFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-4-{[(4-methoxyphenyl)sulfonyl](methyl)amino}benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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